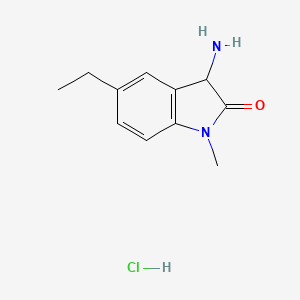

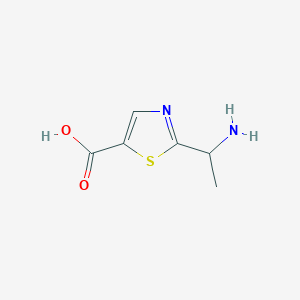

![molecular formula C6H8BrN3 B1377613 3-Bromo-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1378861-55-2](/img/structure/B1377613.png)

3-Bromo-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridine

Vue d'ensemble

Description

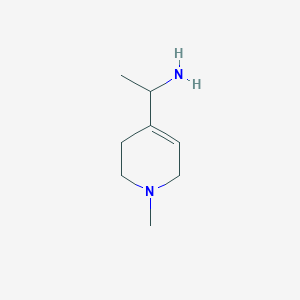

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 1378861-55-2 . It has a molecular weight of 202.05 . The compound is solid in its physical form .

Synthesis Analysis

While specific synthesis methods for 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine were not found, a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, has a documented synthesis method . This method involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 202.05 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Activité antibactérienne

Les dérivés de la 3-Bromo-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridine ont été testés pour leurs activités antibactériennes contre des souches telles que Staphylococcus aureus et Escherichia coli. Les concentrations minimales inhibitrices (CMI) de ces composés indiquent leur potentiel en tant qu'agents antibactériens .

Applications antidiabétiques

Ce composé est un pharmacophore clé dans le phosphate de sitagliptine, un médicament utilisé pour traiter le diabète de type II. Ses dérivés présentent des propriétés antidiabétiques, qui sont significatives dans les programmes de découverte de médicaments .

Anti-agrégation plaquettaire

Les dérivés de ce composé ont montré des activités anti-agrégation plaquettaire, qui pourraient être bénéfiques pour prévenir la thrombose .

Propriétés antifongiques

Les dérivés du composé possèdent également des propriétés antifongiques, ce qui en fait des candidats potentiels pour le traitement des infections fongiques .

Potentiel antimalarien

Des recherches ont indiqué que certains dérivés de la this compound présentent des propriétés antimalariennes, qui pourraient être explorées plus avant pour le traitement du paludisme .

Activité antituberculeuse

Ces dérivés ont été étudiés pour leurs propriétés antituberculeuses, ce qui pourrait conduire à de nouveaux traitements de la tuberculose .

Effets anticonvulsivants

Certaines études suggèrent que les dérivés de ce composé peuvent avoir des effets anticonvulsivants, ce qui pourrait être utile dans la prise en charge des troubles convulsifs .

Inhibition enzymatique

Le composé a été identifié comme un inhibiteur enzymatique, notamment des inhibiteurs de l'anhydrase carbonique et de la cholinestérase. Cette propriété est importante pour le développement de divers agents thérapeutiques .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Similar compounds have been shown to have significant binding energies with poly (adp-ribose) polymerase 15 (artd7, bal3), suggesting potential interactions with this protein .

Mode of Action

It’s suggested that the compound might interact with its targets, potentially leading to changes in their function

Biochemical Pathways

Given its potential interaction with poly (adp-ribose) polymerase 15 (artd7, bal3), it may influence pathways related to this protein .

Result of Action

Similar compounds have shown potential activity against bacterial and fungal strains , suggesting that this compound may also have antimicrobial properties.

Analyse Biochimique

Biochemical Properties

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind to poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The binding of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine to PARP inhibits its activity, leading to the accumulation of DNA damage and potentially inducing cell death in cancer cells. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biological effects.

Cellular Effects

The effects of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PARP by this compound can lead to the activation of cell death pathways, such as apoptosis, in cancer cells . Furthermore, 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine may affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis, thereby altering cellular responses to stress and damage.

Molecular Mechanism

At the molecular level, 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom and triazole ring are critical for its binding affinity and specificity. The inhibition of PARP by 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine involves the compound binding to the enzyme’s active site, preventing its catalytic activity and leading to the accumulation of DNA damage . This inhibition can trigger downstream signaling pathways that promote cell death, particularly in cancer cells that rely on PARP for survival.

Temporal Effects in Laboratory Settings

The temporal effects of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine can lead to sustained inhibition of PARP and persistent DNA damage, resulting in long-term effects on cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine vary with different dosages. At low doses, the compound may exhibit minimal toxicity and effectively inhibit PARP activity, leading to therapeutic effects in cancer models. At high doses, 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine can cause adverse effects, such as toxicity and damage to normal tissues . The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either retain biological activity or be excreted from the body . The effects of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic cation transporters and distributed to the nucleus, where it can exert its effects on DNA repair processes . The distribution of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the localization of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine to the nucleus allows it to interact with nuclear enzymes, such as PARP, and modulate DNA repair processes . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDINJRVXGNVXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2Br)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1378861-55-2 | |

| Record name | 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

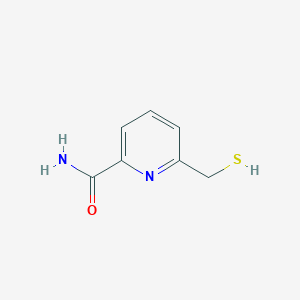

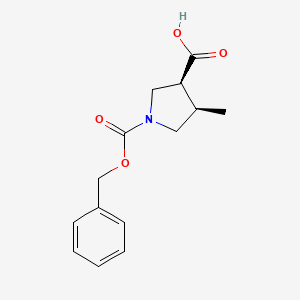

![6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1377548.png)

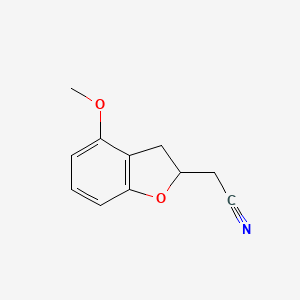

![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)

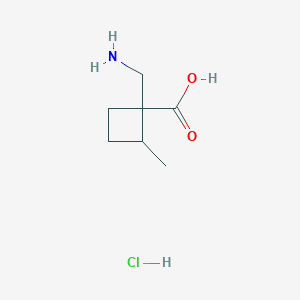

![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)

![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)